

Introduction: The Structural Significance of the Pyrazolo-Oxazine Scaffold

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Compound of Interest

Compound Name: *6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine*
Cat. No.: *B1445444*

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The 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of compounds with potential therapeutic applications. Its structure, a fusion of an aromatic pyrazole ring and a saturated dihydro-oxazine ring, presents a unique electronic and conformational environment. Accurate and unambiguous structural confirmation is paramount for establishing structure-activity relationships (SAR) and ensuring the integrity of synthesized compounds. NMR spectroscopy is the most powerful tool for this purpose, providing precise information about the atomic connectivity and chemical environment of the molecule in solution.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is essential for unambiguous spectral assignment. The IUPAC numbering for the 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine ring system is established as follows:

Caption: IUPAC numbering of the 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine scaffold.

In-Depth ¹H and ¹³C NMR Spectral Interpretation

The analysis of the NMR spectra is approached by dissecting the molecule into its pyrazole and dihydro-oxazine fragments, considering the electronic influence of the heteroatoms (N, O) on the chemical shifts of adjacent protons and carbons.^{[1][2]}

^1H NMR Spectrum Analysis

The proton spectrum can be divided into two regions: the aromatic region for the pyrazole proton and the aliphatic region for the three methylene groups of the dihydro-oxazine ring.

- H3 (Pyrazole Ring): The pyrazole ring is an electron-rich aromatic system. However, the C3 proton is adjacent to two nitrogen atoms, which exert an inductive electron-withdrawing effect. This deshielding effect places the H3 signal significantly downfield, typically expected in the range of δ 7.50 - 7.70 ppm. It will appear as a sharp singlet, as there are no adjacent protons within three bonds to couple with.
- H5, H6, and H7 (Dihydro-oxazine Ring): These three sets of methylene protons form a coupled aliphatic spin system.
 - H5 (-O-CH₂-): The protons on C5 are directly attached to a carbon adjacent to an oxygen atom. The strong deshielding effect of oxygen will shift this signal downfield relative to the other methylene groups. It is expected to appear around δ 4.00 - 4.20 ppm. Due to coupling with the H6 protons, it will likely be a triplet.
 - H7 (-N-CH₂-): The protons on C7 are adjacent to the bridgehead nitrogen (N1) of the pyrazole ring. This nitrogen also deshields the C7 protons, placing their signal in a range of approximately δ 3.90 - 4.10 ppm. This signal should also appear as a triplet due to coupling with H6.
 - H6 (-CH₂-CH₂-CH₂-): The C6 protons are the most shielded of the aliphatic protons, being beta to both heteroatoms. This signal is expected to appear further upfield, around δ 2.10 - 2.30 ppm. Since it is coupled to both the H5 and H7 protons, it will appear as a multiplet, likely a pentet or a triplet of triplets.

^{13}C NMR and DEPT-135 Spectrum Analysis

The proton-decoupled ^{13}C NMR spectrum provides one signal for each unique carbon atom. A Distortionless Enhancement by Polarization Transfer (DEPT-135) or an edited-HSQC experiment is crucial for differentiating between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons are absent.[3][4]

- C7a and C3a (Bridgehead Quaternary Carbons): These carbons are part of the aromatic pyrazole ring and are significantly deshielded. C7a, being bonded to two nitrogen atoms, is expected to be the most downfield signal in the spectrum, likely around δ 150.0 - 155.0 ppm. C3a, bonded to one nitrogen and one oxygen, will also be significantly downfield, predicted in the range of δ 145.0 - 150.0 ppm. These assignments are confirmed by their absence in a DEPT-135 spectrum.
- C3 (Pyrazole Ring): This aromatic CH carbon, adjacent to two nitrogens, will appear in the characteristic range for pyrazole carbons, estimated at δ 135.0 - 140.0 ppm.[5][6] It will show a positive signal in a DEPT-135 experiment.
- C5 (-O-CH₂-): The carbon adjacent to the electronegative oxygen atom will be the most downfield of the aliphatic carbons, appearing around δ 65.0 - 70.0 ppm. It will be a negative signal in the DEPT-135 spectrum.
- C7 (-N-CH₂-): The carbon adjacent to the nitrogen atom is also deshielded, with an expected chemical shift in the range of δ 45.0 - 50.0 ppm. This will also be a negative signal in the DEPT-135 spectrum.
- C6 (-CH₂-): As the most shielded carbon, C6 will appear at the highest field (most upfield) among the ring carbons, likely around δ 20.0 - 25.0 ppm. It will present as a negative signal in the DEPT-135 spectrum.

Summary of Predicted NMR Data

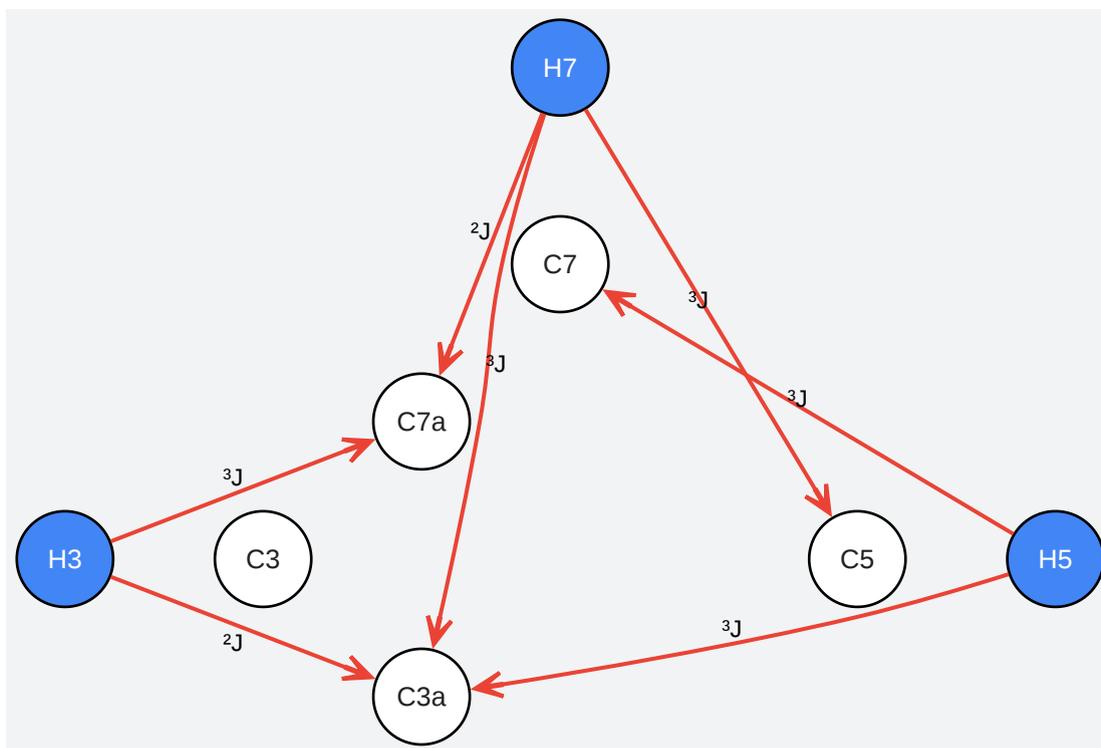
Atom Position	¹ H Chemical Shift (δ , ppm)	Multiplicity	¹³ C Chemical Shift (δ , ppm)	DEPT-135
3	7.50 - 7.70	s	135.0 - 140.0	CH (+)
3a	-	-	145.0 - 150.0	C (absent)
5	4.00 - 4.20	t	65.0 - 70.0	CH ₂ (-)
6	2.10 - 2.30	m	20.0 - 25.0	CH ₂ (-)
7	3.90 - 4.10	t	45.0 - 50.0	CH ₂ (-)
7a	-	-	150.0 - 155.0	C (absent)

s = singlet, t = triplet, m = multiplet

The Power of 2D NMR for Unambiguous Assignment

While 1D spectra provide the foundation, 2D NMR experiments are indispensable for irrefutable structural confirmation. They serve as a self-validating system by mapping the correlations between nuclei.

- ^1H - ^1H COSY (Correlation Spectroscopy): This experiment confirms proton-proton couplings. For 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine, a strong cross-peak correlation will be observed between $\text{H5} \leftrightarrow \text{H6}$ and $\text{H6} \leftrightarrow \text{H7}$, confirming the three-carbon aliphatic chain in the oxazine ring. The absence of any correlation for the H3 proton will validate its assignment as an isolated singlet.
- ^1H - ^{13}C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum is the most direct way to assign carbons that bear protons.^{[3][4][7]} It will show a cross-peak for each directly bonded C-H pair: C3-H3, C5-H5, C6-H6, and C7-H7. This experiment allows the definitive assignment of each protonated carbon based on the already-assigned proton shifts.
- ^1H - ^{13}C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is the key to assigning the non-protonated quaternary carbons and confirming the overall bicyclic framework. It reveals correlations between protons and carbons over two or three bonds.



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Caption: Key HMBC correlations for structural confirmation.

Key expected HMBC correlations include:

- H3 proton will show a 2-bond correlation to C3a and a 3-bond correlation to C7a.
- H5 protons will show a 3-bond correlation to C3a and C7.
- H7 protons will show a 2-bond correlation to C7a and a 3-bond correlation to C3a and C5. These long-range correlations definitively link the pyrazole and dihydro-oxazine rings and allow for the unambiguous assignment of the crucial bridgehead carbons, C3a and C7a.

Comparison with Alternative Analytical Techniques

Technique	Strengths	Limitations	Role in Analysis
NMR Spectroscopy	Provides complete atom-by-atom connectivity, stereochemistry, and conformational information in solution. Non-destructive.	Lower sensitivity compared to MS. Requires soluble, pure samples of >1 mg.	Primary tool for definitive structural elucidation.
Mass Spectrometry (MS)	Extremely high sensitivity (sub-picogram). Provides accurate molecular weight and elemental composition (HRMS). Fragmentation patterns give structural clues.	Does not provide detailed connectivity or stereochemistry. Isomers are often indistinguishable.	Complementary to NMR. Confirms molecular formula and provides orthogonal evidence of structure.
X-Ray Crystallography	Provides the absolute, unambiguous 3D structure in the solid state with high precision.	Requires a suitable single crystal, which can be difficult or impossible to grow. The solid-state conformation may differ from the solution state.	The "gold standard" for absolute structure proof, but NMR is more practical for routine confirmation and studying solution-phase behavior.

Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols are recommended for a 400 MHz NMR spectrometer.[2]

Sample Preparation

- Weigh approximately 5-10 mg of the 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine sample.

- Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can slightly affect chemical shifts.[8][9][10]
- Ensure the sample is fully dissolved; vortex or sonicate briefly if necessary.

¹H NMR Acquisition

- Pulse Program: Standard single-pulse (e.g., 'zg30' on Bruker systems).
- Spectral Width: 16 ppm, centered around 6 ppm.
- Acquisition Time: ~3 seconds.
- Relaxation Delay (d1): 2 seconds.
- Number of Scans: 16.
- Temperature: 298 K.

¹³C{¹H} NMR Acquisition

- Pulse Program: Proton-decoupled single-pulse with NOE (e.g., 'zgpg30').
- Spectral Width: 220 ppm, centered around 100 ppm.
- Acquisition Time: ~1.5 seconds.
- Relaxation Delay (d1): 2 seconds.
- Number of Scans: 1024 (or more, depending on concentration).
- Temperature: 298 K.

2D HSQC Acquisition

- Pulse Program: Phase-sensitive gradient-selected HSQC (e.g., 'hsqcedetgppsp' for multiplicity editing).
- Spectral Width (F2, ¹H): 10 ppm, centered on the proton spectrum.

- Spectral Width (F1, ^{13}C): 160 ppm, centered on the carbon spectrum.
- Number of Scans: 4-8 per increment.
- Number of Increments: 256.
- Relaxation Delay (d1): 1.5 seconds.

Conclusion

The structural elucidation of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine is achieved through a logical and systematic application of 1D and 2D NMR techniques. The predictable chemical shifts and coupling patterns, derived from fundamental principles of structure and electronics, allow for a confident initial assignment. This is then irrefutably confirmed using 2D correlation experiments, particularly COSY, HSQC, and HMBC, which together provide a complete and self-consistent map of the molecular architecture. This guide serves as a robust framework for the analysis of this important heterocyclic system and its derivatives.

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